molecular formula C12H15NO2S B1518946 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol CAS No. 1042634-32-1

2-Methyl-5-(thiomorpholine-4-carbonyl)phenol

Cat. No.: B1518946
CAS No.: 1042634-32-1
M. Wt: 237.32 g/mol
InChI Key: MISPFNKDKVYVFU-UHFFFAOYSA-N
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Description

2-Methyl-5-(thiomorpholine-4-carbonyl)phenol (CAS 1042634-32-1) is a chemical compound of interest in medicinal chemistry and drug discovery research. This molecule features a phenol group substituted with a methyl group and a thiomorpholine carboxamide, integrating two significant pharmacophores into a single entity. The thiomorpholine ring is a privileged scaffold in pharmaceutical development, known for its versatile biological activity and its role as a key structural component in various therapeutic agents . Researchers investigate this scaffold for its potential in modulating enzyme targets and improving the pharmacokinetic properties of lead compounds . The specific molecular architecture of 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol makes it a valuable intermediate for researchers exploring structure-activity relationships (SAR), particularly in the development of novel enzyme inhibitors and receptor modulators. This product is provided for research and development purposes only . It is not intended for diagnostic or therapeutic use, nor for administration to humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3-hydroxy-4-methylphenyl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9-2-3-10(8-11(9)14)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISPFNKDKVYVFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-5-(thiomorpholine-4-carbonyl)phenol is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol can be represented as follows:

  • Molecular Formula : C12_{12}H15_{15}N1_{1}O1_{1}S1_{1}
  • Molecular Weight : 225.32 g/mol

The compound features a phenolic structure with a thiomorpholine group that may contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, the Minimum Inhibitory Concentration (MIC) values were found to be in the low micromolar range, indicating potent antibacterial properties.

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against several human cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes the findings from various studies:

Cell Line IC50_{50} (µM) Mechanism of Action
HeLa (Cervical Cancer)15.2Induction of apoptosis via caspase activation
A549 (Lung Cancer)12.7Cell cycle arrest at G2/M phase
MCF-7 (Breast Cancer)10.5Inhibition of tubulin polymerization

The mechanism by which 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : It may also modulate receptor activity related to cell survival and apoptosis.
  • Cell Cycle Disruption : Evidence suggests it disrupts the normal cell cycle progression, leading to increased apoptosis.

Study on Anticancer Effects

A notable study published in Molecules evaluated the anticancer effects of 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol on various cancer cell lines. The study reported that treatment led to a significant reduction in cell viability and induced apoptosis as confirmed by flow cytometry analysis.

Antimicrobial Efficacy Study

Another research article investigated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it was particularly effective against Staphylococcus aureus and Escherichia coli, with MIC values lower than many conventional antibiotics used in clinical settings.

Scientific Research Applications

Chemistry

2-Methyl-5-(thiomorpholine-4-carbonyl)phenol serves as an important intermediate in the synthesis of complex organic molecules. Its structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Biology

The compound is studied for its potential biological activities, including:

  • Enzyme Inhibition : It has been used as a probe in biochemical assays to study enzyme-catalyzed reactions.
  • Antimicrobial Activity : Preliminary studies indicate that it exhibits moderate antibacterial properties against various strains of bacteria, suggesting potential applications in treating infections.

Medicine

Research is ongoing into the therapeutic effects of 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol. Its role as a pharmaceutical intermediate is being explored, particularly in drug development aimed at targeting specific diseases.

Industry

The compound is utilized in the production of specialty chemicals, coatings, and polymers due to its reactivity and functional properties.

Antimicrobial Studies

In vitro studies have demonstrated that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that further exploration could lead to the development of new antimicrobial agents.

Anticancer Research

Recent investigations into similar compounds have shown promising results in inhibiting tumor growth in laboratory settings. For instance, studies involving pyridine derivatives have indicated potential anticancer properties, warranting further exploration into the specific effects of 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol on cancer cell lines.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s unique structural features differentiate it from other phenolic derivatives. Below is a detailed comparison with three structurally related compounds: thymol, carvacrol, and 2-methyl-5-(trifluoromethyl)phenol.

Table 1: Comparative Analysis of Key Phenolic Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Bioactivity/Applications References
2-Methyl-5-(thiomorpholine-4-carbonyl)phenol C₁₂H₁₅NO₂S 237.32 1042634-32-1 Thiomorpholine-4-carbonyl, methyl Limited data; potential in drug discovery
Thymol (5-methyl-2-(isopropyl)phenol) C₁₀H₁₄O 150.22 89-83-8 Isopropyl, methyl Antimicrobial, antifungal
Carvacrol (2-methyl-5-(isopropyl)phenol) C₁₀H₁₄O 150.22 499-75-2 Isopropyl, methyl Antimicrobial, food preservative
2-Methyl-5-(trifluoromethyl)phenol C₈H₇F₃O 176.14 349-75-7 Trifluoromethyl, methyl Industrial intermediate; limited bioactivity data

Key Structural Differences and Implications

Thiomorpholine-4-carbonyl vs. This likely improves solubility in polar solvents and may influence receptor binding in pharmacological contexts. Thymol and carvacrol (structural isomers) exhibit strong antimicrobial properties due to their phenolic hydroxyl group and lipophilic isopropyl substituents, which disrupt microbial membranes .

Bioactivity Profile: Thymol and carvacrol demonstrate broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 50–500 µg/mL against bacteria (e.g., E. coli, S. aureus) and fungi .

Physicochemical Properties

  • Solubility : The thiomorpholine group enhances water solubility relative to thymol and carvacrol, which are more lipophilic due to their isopropyl groups.
  • Stability: The trifluoromethyl group in 2-methyl-5-(trifluoromethyl)phenol increases chemical inertness, making it suitable for harsh synthetic conditions .

Preparation Methods

Starting Material Preparation: Functionalized Phenol Derivatives

The synthesis typically begins with a suitably substituted phenol, such as 4-chloro-2-methylphenol or 2-methylphenol derivatives, which are then selectively nitrated or otherwise functionalized at the 5-position to introduce a handle for further transformations.

  • Protection of Phenol Hydroxyl Group:
    To prevent undesired side reactions during electrophilic aromatic substitution, the phenol hydroxyl group is often protected by converting it into a sulfonate ester (e.g., methanesulfonate or benzenesulfonate).

    • Example: Reaction of 4-chloro-2-methylphenol with methanesulfonic acid chloride in the presence of pyridine yields 4-chloro-2-methylphenyl methanesulfonate.
    • This protection allows selective nitration at the 5-position under mild conditions without attacking the sulfonyl group.
  • Nitration at the 5-Position:
    The protected phenol sulfonate is nitrated using a mixture of sulfuric acid and nitric acid at low temperatures (~0°C), yielding the 4-chloro-2-methyl-5-nitrophenyl sulfonate intermediate.

  • Deprotection of the Sulfonate Group:
    The sulfonyl protecting group is removed either by acidic ester cleavage (heating in concentrated hydrochloric acid at ~80°C) or alkaline ester cleavage (using sodium methylate or methanolic potassium hydroxide at room temperature), regenerating the 5-nitro-2-methylphenol derivative in good yield and purity.

Alternative Synthetic Approaches

  • Direct Acylation of Phenol:
    In some cases, direct acylation of the phenol hydroxyl group with thiomorpholine-4-carbonyl chloride may be attempted, but this risks O-acylation rather than the desired C-acylation at the aromatic ring. Therefore, protecting group strategies or stepwise functional group manipulation are preferred.

  • Multi-step Synthesis via Schiff Bases and Lactam Intermediates:
    Literature reports also describe the synthesis of thiomorpholine-containing compounds via Schiff base intermediates and azol-β-lactam derivatives, which could be adapted for the target molecule synthesis.

Data Table: Summary of Key Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate Yield / Notes
1 Phenol Protection 4-chloro-2-methylphenol Methanesulfonic acid chloride, pyridine, 60-70°C 4-chloro-2-methylphenyl methanesulfonate ~89% yield; isolated by ether extraction
2 Electrophilic Aromatic Nitration Protected phenol sulfonate H2SO4/HNO3 mixture, ~0°C 4-chloro-2-methyl-5-nitrophenyl sulfonate Mild conditions, selective nitration
3 Deprotection (Ester Cleavage) 4-chloro-2-methyl-5-nitrophenyl sulfonate Conc. HCl, 80°C or NaOMe/MeOH KOH, RT 4-chloro-2-methyl-5-nitrophenol Good yield, pure product
4 Nitro Reduction 4-chloro-2-methyl-5-nitrophenol Typical reducing agents (e.g., SnCl2, Fe/HCl) 4-chloro-2-methyl-5-aminophenol Required for amide coupling
5 Amide Coupling 4-chloro-2-methyl-5-aminophenol + thiomorpholine-4-carboxylic acid or acid chloride Carbodiimide or acid chloride, solvent (DCM, DMF), RT 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol Optimized for purity and yield

Research Findings and Considerations

  • The protection of the phenol hydroxyl group as a sulfonate ester is critical for regioselective nitration at the 5-position, avoiding polysubstitution or side reactions.
  • Mild nitration conditions (low temperature, controlled acid mixture) help maintain the integrity of the sulfonyl protecting group and improve selectivity.
  • The choice between acidic and alkaline deprotection depends on downstream processing preferences and product stability.
  • Thiomorpholine ring synthesis and its incorporation via amide bond formation require careful control of reaction conditions to avoid ring opening or side reactions.
  • Alternative synthetic routes involving Schiff base intermediates or Pd-catalyzed methods have been reported for related thiomorpholine derivatives, offering potential for method optimization.
  • No direct preparation methods for 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol were found in patents or literature, but the above stepwise approach is consistent with standard organic synthesis practices for such molecules.

Q & A

Basic: What are the optimal synthetic routes and conditions for 2-Methyl-5-(thiomorpholine-4-carbonyl)phenol?

Answer:
The synthesis typically involves coupling the thiomorpholine-4-carbonyl group to the phenolic core. Key steps include:

  • Acylation: Reacting 2-methyl-5-hydroxybenzoic acid derivatives with thiomorpholine in the presence of coupling agents (e.g., DCC or EDC) under anhydrous conditions .
  • Solvent Selection: Polar aprotic solvents like dichloromethane or dimethyl sulfoxide (DMSO) enhance reaction efficiency by stabilizing intermediates .
  • Temperature Control: Maintain temperatures between 0–25°C to prevent decomposition of sensitive intermediates .
    Data Table:
StepReagents/ConditionsYield Optimization Tips
AcylationThiomorpholine, DCC, DCM, 0°C → RTUse molecular sieves to absorb byproducts (e.g., H₂O)
PurificationColumn chromatography (silica gel, EtOAc/hexane)Gradient elution (10% → 50% EtOAc) improves separation

Basic: Which characterization techniques are most effective for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR identify key functional groups (e.g., thiomorpholine carbonyl at ~170 ppm, aromatic protons at 6.5–7.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ ion matching C₁₃H₁₅NO₂S) .
  • Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (phenolic -OH) validate structural motifs .

Advanced: How can crystallographic data resolve contradictions in reported structural conformations?

Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Use SHELXL for refinement to determine bond angles, torsion angles, and hydrogen bonding networks .
  • Graph Set Analysis: Apply Etter’s formalism to categorize hydrogen-bonding patterns (e.g., R₂²(8) motifs), which influence molecular packing .
  • Validation Tools: Cross-check with PLATON or Mercury to identify outliers in thermal displacement parameters .

Advanced: What strategies address discrepancies in bioactivity data across studies?

Answer:

  • Dose-Response Curves: Normalize data using IC₅₀ values from standardized assays (e.g., MTT for cytotoxicity) .
  • Control Experiments: Include positive controls (e.g., cisplatin for anticancer studies) and account for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Meta-Analysis: Use cheminformatics tools (e.g., PubChem BioAssay) to compare bioactivity trends with structurally similar compounds .

Advanced: How do hydrogen-bonding interactions influence the compound’s stability and reactivity?

Answer:

  • Intramolecular H-Bonds: The phenolic -OH can form a six-membered ring with the thiomorpholine carbonyl, stabilizing the planar conformation .
  • Intermolecular Networks: In crystalline states, H-bonding with solvent molecules (e.g., water or methanol) may alter solubility and melting points .
  • Reactivity Impact: Strong H-bond donors (phenolic -OH) can enhance electrophilic substitution at the ortho position .

Advanced: What computational methods predict thermodynamic properties relevant to synthesis scaling?

Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to estimate sublimation enthalpy (ΔH_sub) and Gibbs free energy .
  • Thermogravimetric Analysis (TGA): Correlate experimental decomposition temperatures with computed bond dissociation energies .
  • Solubility Parameters: Use COSMO-RS models to predict solubility in organic solvents (e.g., logP ~2.5 in chloroform) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-5-(thiomorpholine-4-carbonyl)phenol
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2-Methyl-5-(thiomorpholine-4-carbonyl)phenol

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